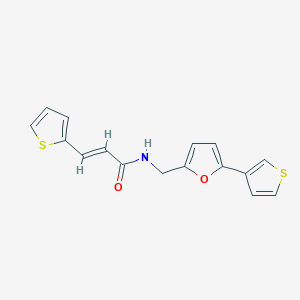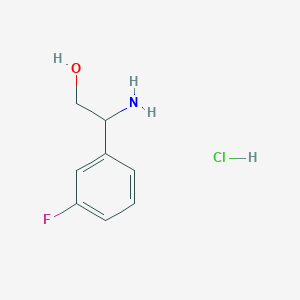
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains thiophene and furan rings, which are five-membered aromatic heterocycles. Thiophene has a sulfur atom, and furan has an oxygen atom. The presence of these heteroatoms can influence the compound’s reactivity and properties .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through condensation reactions or coupling reactions .Molecular Structure Analysis
The compound’s structure includes acrylamide, thiophene, and furan moieties. The acrylamide group contains a carbon-carbon double bond, which could be involved in reactions. The thiophene and furan rings can participate in aromatic reactions .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound’s reactions, compounds with similar structures can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the acrylamide group could make the compound polar and potentially soluble in polar solvents. The aromatic rings could contribute to the compound’s stability .Applications De Recherche Scientifique
Cyclization and Chemical Reactivity
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide, due to its complex structure involving thiophene and furan rings, has potential applications in the synthesis and cyclization processes to form various heterocyclic compounds. For instance, derivatives of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally related, can undergo cyclization to form dihydrothiopyrano[3,4-b]furans, indicating the potential of similar compounds for generating new cyclic structures with varied biological activities (Pevzner, 2021).
Antiviral Research
The structure of (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide suggests it could be investigated for antiviral applications, similar to its analogs. A novel compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, has been discovered to suppress the enzymatic activities of SARS coronavirus helicase, showcasing the potential of similar structures for developing antiviral agents (Lee et al., 2017).
Food Chemistry and Safety
Research into compounds like (E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide can extend into food chemistry, particularly concerning the mitigation of potentially harmful substances like acrylamide and furanic compounds in food products. These substances, formed during heat treatment of foods, have been classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer. Studies on acrylamide, furan, and 5-hydroxymethylfurfural (HMF) occurrence, mechanisms of formation, and toxicity can inform strategies to reduce their levels in food, thus reducing consumer intake and potentially leveraging the chemistry of related compounds for food safety interventions (Anese et al., 2013).
Organic Photovoltaics
Molecular engineering of organic sensitizers, which includes the functionalization and synthesis of complex organic molecules with donor, electron-conducting, and anchoring groups, is a key area of research in solar cell applications. Compounds containing acrylamide, thiophene, and furan units can be engineered at a molecular level to enhance their photovoltaic performance, demonstrating the significance of such compounds in the development of efficient and effective organic sensitizers for solar cells (Kim et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c18-16(6-4-14-2-1-8-21-14)17-10-13-3-5-15(19-13)12-7-9-20-11-12/h1-9,11H,10H2,(H,17,18)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARRTBBVIMBPG-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2978891.png)
![3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2978892.png)

![5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline](/img/structure/B2978894.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2978896.png)


![N-(4-cyanophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2978903.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2978904.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine](/img/structure/B2978905.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide](/img/structure/B2978909.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978910.png)
